![molecular formula C18H16N2O5S3 B2469520 N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide CAS No. 2097859-75-9](/img/structure/B2469520.png)
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
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Overview
Description
Bithiophenes are a class of organic compounds that consist of two thiophene rings connected by a single bond . They are commonly used in the synthesis of organic semiconductors, dyes, and pharmaceuticals .
Synthesis Analysis
Bithiophenes can be synthesized through various methods, including cross-coupling reactions starting from 2-halothiophenes .Molecular Structure Analysis
The molecular structure of bithiophenes consists of two thiophene rings connected by a single bond . The two rings in bithiophenes are coplanar, unlike in biphenyl .Chemical Reactions Analysis
Bithiophenes can undergo various chemical reactions, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination .Physical And Chemical Properties Analysis
Bithiophenes have a molecular weight of 166.263 . They are colorless solids, although commercial samples are often greenish . They have a melting point of 31.1 °C and a boiling point of 260 °C .Scientific Research Applications
Cancer Therapy Applications
Sulfonamides, including derivatives of N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide, have been explored as carbonic anhydrase inhibitors with potential applications in cancer therapy. These compounds have shown the ability to inhibit specific isozymes of human carbonic anhydrase, particularly hCA IX, which is minimally expressed in normal tissues but overexpressed in hypoxic tumors. Their inhibition is considered a promising approach toward new cancer therapies (Wilkinson et al., 2006).
Antimicrobial and Antitubercular Activity
Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies include the synthesis of novel compounds that showed significant activity against various microbial strains, including Mycobacterium tuberculosis. The antimicrobial potential of these compounds highlights their relevance in addressing infectious diseases (Dighe et al., 2012).
Light Harvesting and Photoelectric Applications
Research has also focused on the synthesis of aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds with potential light harvesting properties. These compounds have been investigated for their nonlinear optical properties and their efficiency in light harvesting, which is crucial for the development of novel inhibitor molecules and the design of new dye-sensitized solar cells (DSSCs) (Sheena Mary et al., 2019).
Inhibition of Carbonic Anhydrase and Cyclooxygenase
A variety of sulfonamide derivatives have been synthesized to explore their inhibitory activities on carbonic anhydrase and cyclooxygenase enzymes. These studies have identified compounds with potent inhibitory effects, offering insights into the design of new therapeutic agents for treating conditions related to these enzymes (Kucukoglu et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S3/c1-20-13-8-12(2-3-15(13)25-18(20)22)28(23,24)19-9-14(21)17-5-4-16(27-17)11-6-7-26-10-11/h2-8,10,14,19,21H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSVXLPRUPYZGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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